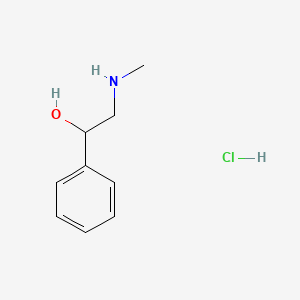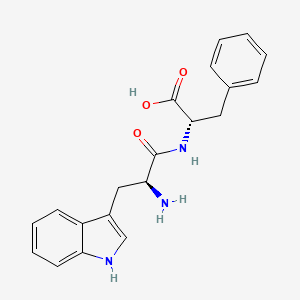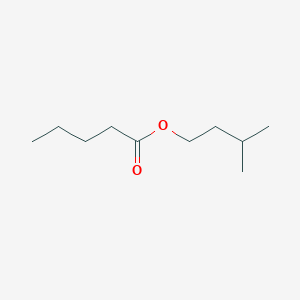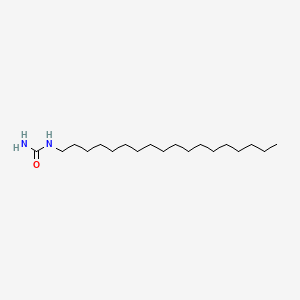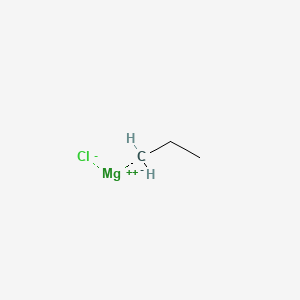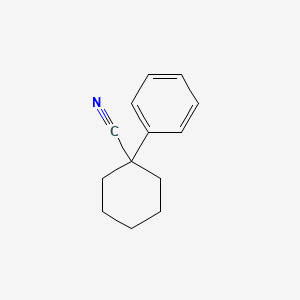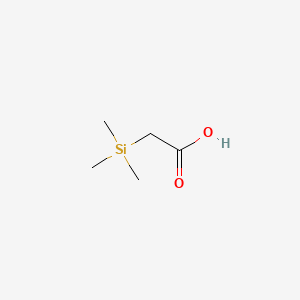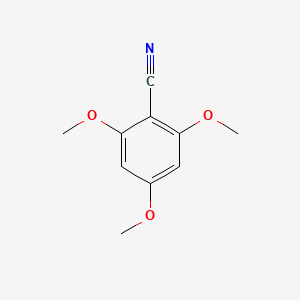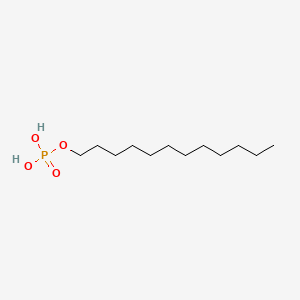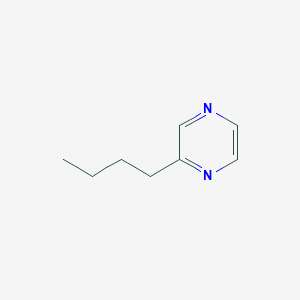
2-Butylpyrazine
Overview
Description
2-Butylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct odor, often described as earthy or nutty, and is found in various natural sources, including foods and microbial metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylpyrazine can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2,3-butanedione with ethylenediamine under acidic conditions. This reaction typically requires heating and results in the formation of the pyrazine ring.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones, under catalytic conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance yield and efficiency. Catalysts such as copper-chromium or palladium are commonly employed to facilitate the cyclization and condensation reactions. The process may also involve high-pressure and high-temperature conditions to optimize the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2-Butylpyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a signaling molecule in microbial communication and can influence microbial metabolism.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is utilized in the flavor and fragrance industry to impart earthy and nutty notes to food products.
Mechanism of Action
The mechanism of action of 2-Butylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. In microbial systems, it can inhibit enzyme activity by binding to active sites, thereby disrupting metabolic pathways. Its antimicrobial properties are attributed to its ability to integrate into microbial cell membranes, causing structural disruptions and cell death.
Comparison with Similar Compounds
2-Methoxy-3-isopropylpyrazine: Known for its strong odor and use in flavoring.
2,5-Dimethylpyrazine: Commonly found in roasted foods and used as a flavoring agent.
2,3,5-Trimethylpyrazine: Another flavor compound with a nutty aroma.
Uniqueness: 2-Butylpyrazine is unique due to its specific butyl substitution, which imparts distinct olfactory properties and influences its chemical reactivity. Compared to other pyrazines, it has a more pronounced earthy and nutty aroma, making it particularly valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
2-butylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVRPSANVGCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335932 | |
| Record name | 2-butylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29460-91-1 | |
| Record name | 2-butylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


